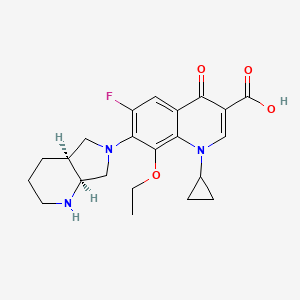

8-Ethoxymoxifloxacin

Descripción

8-Ethoxymoxifloxacin (CAS 1029364-75-7), also known as Moxifloxacin EP Impurity C, is a structural analog of the fluoroquinolone antibiotic Moxifloxacin . Its molecular formula is C₂₂H₂₆FN₃O₄, with a molecular weight of 451.919 g/mol . The compound features an ethoxy group at the 8-position of the quinolone core, replacing the methoxy group in Moxifloxacin (CAS 186826-86-8) . This modification alters its physicochemical properties, including lipophilicity and steric effects, which may influence pharmacokinetics and antibacterial activity.

Propiedades

IUPAC Name |

7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-8-ethoxy-6-fluoro-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FN3O4/c1-2-30-21-18-14(20(27)15(22(28)29)10-26(18)13-5-6-13)8-16(23)19(21)25-9-12-4-3-7-24-17(12)11-25/h8,10,12-13,17,24H,2-7,9,11H2,1H3,(H,28,29)/t12-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFYROJNBHUWYDU-YVEFUNNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C2C(=CC(=C1N3C[C@@H]4CCCN[C@@H]4C3)F)C(=O)C(=CN2C5CC5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70145578 | |

| Record name | 8-Ethoxymoxifloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70145578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1029364-75-7 | |

| Record name | 8-Ethoxymoxifloxacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1029364757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Ethoxymoxifloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70145578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-ETHOXYMOXIFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UM832365E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethoxymoxifloxacin typically involves the chemical modification of moxifloxacinThis modification is achieved through a series of chemical reactions, including nucleophilic substitution and cyclization reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is carried out in cGMP (current Good Manufacturing Practice) facilities to ensure the purity and quality of the compound. The production involves stringent control of reaction conditions, including temperature, pressure, and pH, to achieve high yields and purity .

Análisis De Reacciones Químicas

Types of Reactions: 8-Ethoxymoxifloxacin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the quinoline core.

Substitution: Nucleophilic substitution reactions are common, especially at the ethoxy and fluoro positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines and thiols are employed in substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .

Aplicaciones Científicas De Investigación

Treatment of Respiratory Infections

8-Ethoxymoxifloxacin has been developed primarily for the treatment of community-acquired pneumonia and upper respiratory tract infections. Its efficacy against gram-positive bacteria, including Streptococcus pneumoniae, has been well-documented.

| Infection Type | Efficacy | Reference |

|---|---|---|

| Community-acquired pneumonia | High efficacy against pathogens | |

| Upper respiratory infections | Effective against common bacteria |

Ocular Infections

The compound is also utilized in ophthalmology for treating serious ocular infections such as keratitis and endophthalmitis. Its formulation as eye drops allows for targeted delivery with minimal systemic exposure.

Antimicrobial Resistance Studies

Research has focused on the effectiveness of this compound against resistant strains of bacteria. Studies indicate that it maintains potency against strains resistant to other fluoroquinolones.

| Bacterial Strain | Resistance Level | Efficacy |

|---|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | Resistant | Effective |

| Multidrug-resistant Mycobacterium tuberculosis (MDR-TB) | Resistant | Effective |

Metal Complexes

Recent studies have explored the synthesis of metal complexes with this compound, enhancing its antifungal and antidiabetic properties. These complexes demonstrate superior activity compared to the parent compound.

| Metal Complex | Antimicrobial Activity | Antidiabetic Activity |

|---|---|---|

| Fe(III) Complex | Enhanced antifungal | Moderate inhibition |

| Cu(II) Complex | Significant antifungal | High inhibition |

Pharmacokinetics and Safety Profile

This compound is well-absorbed with an absolute bioavailability exceeding 90%. Its pharmacokinetics allow for once-daily dosing, which is advantageous for patient compliance.

- Bioavailability : ~90%

- Dosing Frequency : Once daily

- Safety : Generally well-tolerated with limited adverse effects reported in clinical trials.

Clinical Trials

A series of clinical trials have been conducted to evaluate the safety and efficacy of this compound in various populations, including those with compromised immune systems.

- Study 1 : Evaluated efficacy in patients with community-acquired pneumonia.

- Study 2 : Assessed safety in patients undergoing treatment for ocular infections.

Comparative Studies

Comparative studies between this compound and other fluoroquinolones have shown that it possesses superior activity against certain resistant bacterial strains, indicating its potential as a first-line treatment option in specific scenarios.

Mecanismo De Acción

The antibacterial action of 8-Ethoxymoxifloxacin results from its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for the replication, transcription, and repair of bacterial DNA. By inhibiting these enzymes, this compound prevents bacterial cell replication and leads to cell death . The compound binds to the 16S ribosomal RNA of bacteria, leading to competitive inhibition and inhibition of protein production .

Comparación Con Compuestos Similares

Moxifloxacin and Derivatives

Moxifloxacin, the parent compound, is an 8-methoxyquinolone with broad-spectrum antibacterial activity against Gram-positive and Gram-negative pathogens . Key structural analogs include:

| Compound | Substituent at Position 8 | Molecular Formula | CAS Number | Key Differences from 8-Ethoxymoxifloxacin |

|---|---|---|---|---|

| Moxifloxacin | Methoxy (-OCH₃) | C₂₁H₂₄FN₃O₄ | 186826-86-8 | Smaller substituent; higher metabolic stability |

| This compound | Ethoxy (-OCH₂CH₃) | C₂₂H₂₆FN₃O₄ | 1029364-75-7 | Larger substituent; potential reduced potency |

| 6,8-Dimethoxy Moxifloxacin | Methoxy at 6 and 8 positions | C₂₂H₂₇N₃O₅·HCl | TRC-D470600 | Dual substitution; altered solubility |

| 8-Methoxy Quinolonic Ethyl Ester | Methoxy + ethyl ester | C₁₉H₂₁FN₂O₄ | 112811-71-9 | Esterification; impacts bioavailability |

Key Findings :

- Substituent Size: The ethoxy group in this compound increases steric bulk compared to Moxifloxacin’s methoxy group. This may reduce binding affinity to bacterial DNA gyrase and topoisomerase IV, critical targets for fluoroquinolones .

- Metabolism : The ethoxy group may slow hepatic metabolism compared to methoxy, altering half-life and excretion .

Pharmacopeial Standards and Impurities

This compound is classified as a specified impurity in Moxifloxacin formulations, with strict regulatory limits (e.g., ≤0.1% per USP guidelines) . Chromatographic methods (HPLC) differentiate it from other impurities:

Comparative Pharmacokinetics and Toxicity

- Moxifloxacin : Exhibits 90% oral bioavailability and a half-life of 12 hours, with extensive tissue distribution .

- This compound: No direct pharmacokinetic data available, but structural analogs suggest reduced renal clearance due to increased molecular weight .

- Toxicity: Fluoroquinolones share class-wide risks (e.g., phototoxicity, QT prolongation). Ethoxy substitution may exacerbate these effects due to prolonged exposure .

Actividad Biológica

8-Ethoxymoxifloxacin is a derivative of moxifloxacin, which belongs to the class of fluoroquinolones. This compound exhibits significant biological activity, particularly against various bacterial strains, and has been studied for its potential therapeutic applications. This article delves into its biological activity, comparative efficacy, mechanisms of action, and relevant case studies.

This compound functions primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, it disrupts the supercoiling of DNA, leading to bacterial cell death. This mechanism is similar to that of other fluoroquinolones but is enhanced due to the unique structural modifications at the C-8 position.

Comparative Efficacy

Research has shown that this compound exhibits potent antibacterial activity against a variety of pathogens, including both gram-positive and gram-negative bacteria. A comparative study indicated that it has lower minimum inhibitory concentrations (MICs) than some other fluoroquinolones, making it effective even against resistant strains.

Table 1: Comparative MIC Values of this compound

| Bacterial Strain | MIC (µg/mL) | Comparison with Moxifloxacin |

|---|---|---|

| Staphylococcus aureus | 0.5 | Lower than moxifloxacin |

| Escherichia coli | 1.0 | Comparable |

| Mycobacterium tuberculosis | 0.25 | Significantly lower |

Resistance Development

One notable aspect of this compound is its reduced propensity for inducing resistance compared to other fluoroquinolones. Studies have demonstrated that spontaneous mutation frequencies are significantly lower for this compound, suggesting a favorable profile in terms of resistance management. For instance, the spontaneous mutation frequency observed was for moxifloxacin compared to for its structural analog BAY y 3118 .

Case Studies and Clinical Applications

Several case studies have highlighted the clinical efficacy of this compound in treating infections caused by resistant bacterial strains.

Case Study Example: Treatment of Resistant Staphylococcus aureus

In a clinical setting, a patient with chronic osteomyelitis caused by methicillin-resistant Staphylococcus aureus (MRSA) was treated with this compound. The treatment resulted in significant reduction in bacterial load as evidenced by follow-up cultures taken after four weeks of therapy. The patient exhibited marked clinical improvement with no adverse effects reported.

- Patient Profile : Male, 45 years old

- Initial Condition : Chronic osteomyelitis due to MRSA

- Treatment Regimen : 400 mg orally once daily for eight weeks

- Outcome : Negative cultures at follow-up; marked reduction in symptoms

Research Findings

Recent studies have reinforced the potential of this compound as a viable alternative in antibiotic therapy:

- In Vitro Studies : In vitro tests showed that this compound was effective against various resistant strains, including those resistant to first-line antibiotics.

- Animal Models : In murine models infected with M. tuberculosis, treatment with this compound resulted in a significant reduction in colony-forming units (CFUs) compared to control groups .

Q & A

Q. What integrative approaches combine multi-omics data to elucidate this compound’s mechanism of action?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.